molecular formula C23H20N2O4 B7725870 Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid

Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid

Cat. No.: B7725870
M. Wt: 388.4 g/mol
InChI Key: IZXATJNDHWFETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid: is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis due to its unique structure, which includes a pyridyl group. The presence of the Fmoc group makes it a valuable building block in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and rapid assembly of peptide chains. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and sequentially reacted with Fmoc-protected amino acids .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The pyridyl group in Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid can undergo oxidation reactions, forming N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions, where the Fmoc group is removed and replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Piperidine in DMF for Fmoc deprotection.

Major Products:

Scientific Research Applications

Chemistry: Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is widely used in the synthesis of peptides and proteins. Its unique structure allows for the incorporation of pyridyl groups into peptide chains, which can be used for further functionalization .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The pyridyl group can act as a binding site for metal ions, making it useful in metalloprotein studies .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it a valuable tool in drug design and development .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic use. Its stability and ease of incorporation into peptide chains make it a preferred choice for industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .

Comparison with Similar Compounds

  • Fmoc-3-(3-pyridyl)-L-alanine
  • Fmoc-3-(4-pyridyl)-L-alanine
  • Fmoc-3-(2-pyridyl)-L-alanine

Uniqueness: Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is unique due to its specific stereochemistry and the position of the pyridyl group. This unique structure allows for specific interactions with metal ions and other molecules, making it a valuable tool in various fields of research .

Biological Activity

Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid (Fmoc-RS-3-AP) is a derivative of 3-amino-3-(3-pyridyl)propionic acid, primarily used in peptide synthesis and drug development. Its unique structure, featuring a pyridine ring, contributes to its biological activity, particularly in neurological research and therapeutic applications. This article reviews the compound's biological activities, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-RS-3-AP has the following molecular formula: C23H20N2O4C_{23}H_{20}N_{2}O_{4}. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group during peptide synthesis, allowing for selective modifications of amino acids without interfering with their functional groups.

1. Peptide Synthesis

Fmoc-RS-3-AP is widely recognized for its role as a protecting group in solid-phase peptide synthesis (SPPS). It facilitates the formation of stable peptide bonds while maintaining the integrity of amino acid functional groups, making it essential for synthesizing complex peptide structures .

2. Drug Development

The compound's structure is valuable in designing pharmaceuticals targeting neurological disorders due to its pyridine component. Research indicates that Fmoc-RS-3-AP can influence neurotransmitter systems, providing insights into mechanisms of action for various neuroactive compounds .

3. Bioconjugation

Fmoc-RS-3-AP is utilized in bioconjugation techniques to enhance the functionality of therapeutic agents. By attaching biomolecules to surfaces or other molecules, it improves stability and efficacy in drug delivery systems .

Neuroscience Applications

Recent studies have explored the impact of Fmoc-RS-3-AP on neuronal signaling pathways. For instance, a study demonstrated that analogs of this compound could modulate synaptic transmission in animal models, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Inhibition Studies

Research has shown that Fmoc-RS-3-AP derivatives can inhibit specific protein-protein interactions critical for amyloid-beta formation, a hallmark of Alzheimer’s pathology. By blocking these interactions, the compounds may reduce amyloid plaque accumulation and promote neuronal survival .

Table: Summary of Biological Activities

Biological ActivityDescription
Peptide Synthesis Serves as a protecting group in SPPS, enabling the synthesis of complex peptides.
Drug Development Valuable in designing drugs for neurological disorders; influences neurotransmitter systems.
Bioconjugation Enhances stability and functionality of therapeutic agents through biomolecule attachment.
Neuroscience Research Modulates synaptic transmission; potential therapeutic applications in neurodegenerative diseases.
Inhibition Mechanism Inhibits protein-protein interactions involved in amyloid-beta formation, potentially reducing plaque accumulation.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXATJNDHWFETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.